(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features a quinoline ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of quinoline-3-carbaldehyde with hydrazine hydrate and an appropriate nitrile can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can lead to various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carbaldehyde: A precursor in the synthesis of (3-(Quinolin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine.
2-Chloroquinoline-3-carbaldehyde: Another related compound with similar synthetic routes and applications.
Uniqueness
This compound is unique due to the presence of both quinoline and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(3-quinolin-3-yl-1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C12H10N4O/c13-6-11-15-12(16-17-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-5,7H,6,13H2 |
InChI Key |
GDHLXOIVIHFNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NOC(=N3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.